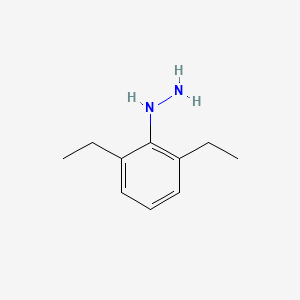

(2,6-Diéthylphényl)hydrazine

Vue d'ensemble

Description

(2,6-Diethylphenyl)hydrazine is a chemical compound with the molecular formula C10H16N2. It is a derivative of hydrazine, which is an important intermediate in the synthesis of numerous chemicals containing N-N bonds. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Applications De Recherche Scientifique

(2,6-Diethylphenyl)hydrazine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is studied for its potential therapeutic effects and toxicological properties.

Medicine: It is explored for its role in drug development, particularly in the synthesis of pharmaceuticals.

Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mécanisme D'action

Target of Action

It is known that hydrazine derivatives interact with various enzymes and proteins in the body

Mode of Action

Hydrazine derivatives are known to undergo enzymatic activation, producing reactive free radical intermediates . These radicals can interact with various biomolecules, leading to changes in cellular functions .

Biochemical Pathways

Hydrazine derivatives are known to interfere with oxidative metabolism . This interference could potentially affect a variety of biochemical pathways, leading to downstream effects on cellular functions.

Pharmacokinetics

The physicochemical properties of a drug strongly influence its adme properties . Therefore, understanding the physicochemical properties of (2,6-Diethylphenyl)hydrazine could provide insights into its pharmacokinetics.

Result of Action

The production of reactive free radicals during the enzymatic activation of hydrazine derivatives can lead to oxidative stress, which can cause damage to cells and tissues .

Analyse Biochimique

Biochemical Properties

This reaction is similar to the formation of imines and is catalyzed by the weakly acidic N-H bond in hydrazine .

Cellular Effects

Hydrazines have been shown to interact with ester bonds, which can be modulated by the electron-withdrawing ability of the adjacent benzene group . This interaction can promote effective combination between them in the pre-chemical approach part of the process .

Molecular Mechanism

It is known that hydrazines can react with carbonyls to form hydrazones . This reaction involves the weakly acidic N-H bond in hydrazine being deprotonated to form the hydrazone anion .

Temporal Effects in Laboratory Settings

It is known that the effects of substances can vary over time, ranging from milliseconds (response time) to years (lifetime) .

Dosage Effects in Animal Models

It is known that the pharmacokinetics of tested substances can differ greatly between different species .

Transport and Distribution

It is known that the transport and distribution of substances within cells and tissues can be influenced by various factors, including transporters and binding proteins .

Subcellular Localization

It is known that the subcellular localization of substances can be influenced by various factors, including targeting signals and post-translational modifications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Diethylphenyl)hydrazine typically involves the reaction of 2,6-diethylphenylamine with hydrazine. The reaction is carried out in an organic solvent such as ethanol or methanol, often under reflux conditions to ensure complete reaction . The product is then purified through recrystallization or distillation.

Industrial Production Methods: Industrial production of (2,6-Diethylphenyl)hydrazine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The product is then subjected to rigorous quality control measures to ensure purity and consistency.

Analyse Des Réactions Chimiques

Types of Reactions: (2,6-Diethylphenyl)hydrazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form amines.

Substitution: It can participate in nucleophilic substitution reactions to form hydrazones and other derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like aldehydes and ketones are commonly used in the formation of hydrazones

Major Products:

Comparaison Avec Des Composés Similaires

(2,6-Diethylphenyl)hydrazine hydrochloride: A derivative with similar properties but different solubility and stability characteristics.

(2,6-Dimethylphenyl)hydrazine: A similar compound with methyl groups instead of ethyl groups, leading to different reactivity and applications

Uniqueness: (2,6-Diethylphenyl)hydrazine is unique due to its specific ethyl substitutions, which confer distinct chemical and physical properties. These properties make it particularly useful in certain synthetic applications and research contexts.

Activité Biologique

(2,6-Diethylphenyl)hydrazine is a hydrazine derivative that has garnered attention due to its potential biological activities. Hydrazines and their derivatives are known for a wide range of pharmacological effects, including anticancer, antibacterial, and anti-inflammatory properties. This article aims to elucidate the biological activity of (2,6-Diethylphenyl)hydrazine by reviewing existing literature, presenting data tables, and discussing case studies that highlight its efficacy and mechanisms of action.

Chemical Structure and Synthesis

(2,6-Diethylphenyl)hydrazine can be synthesized through the reaction of 2,6-diethylaniline with hydrazine hydrate. The process typically yields the hydrochloride salt of the compound, which has a melting point around 176-177 °C . Its molecular formula is , with a molecular weight of 178.24 g/mol.

Anticancer Activity

Hydrazine derivatives have been extensively studied for their anticancer properties. (2,6-Diethylphenyl)hydrazine has shown promising results against various cancer cell lines. For instance:

- Cell Line Studies : In vitro studies demonstrated that derivatives of hydrazines exhibit significant cytotoxicity against several cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancers .

- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and inhibition of cell proliferation via various pathways, including DNA intercalation and the generation of reactive oxygen species (ROS) .

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 Value (μM) | Reference |

|---|---|---|---|

| (2,6-Diethylphenyl)hydrazine | MCF-7 | 10-20 | |

| Hydrazone Derivative | A549 | 4-17 | |

| Hydrazone Derivative | HCT116 | 6.7 |

Antibacterial Activity

The antibacterial properties of (2,6-Diethylphenyl)hydrazine have also been explored. Studies indicate that it exhibits activity against various bacterial strains:

- Broad Spectrum : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, it was effective against Staphylococcus aureus and Escherichia coli .

- Mechanism : The antibacterial action may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

Table 2: Antibacterial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 μg/mL | |

| Escherichia coli | 75 μg/mL |

Anti-inflammatory Activity

The anti-inflammatory effects of hydrazine derivatives are notable as well:

- In Vivo Studies : Research has indicated that (2,6-Diethylphenyl)hydrazine can significantly reduce inflammation in animal models .

- Mechanism : It may inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2, which are crucial in the inflammatory response .

Case Studies

- Case Study on Cancer Treatment : A study conducted on mice bearing tumor xenografts treated with (2,6-Diethylphenyl)hydrazine showed a marked reduction in tumor size compared to untreated controls. The study highlighted the compound's potential as a novel anticancer agent.

- Case Study on Infection Control : In a clinical setting, patients with bacterial infections showed improved outcomes when treated with hydrazine derivatives alongside standard antibiotics, suggesting a synergistic effect.

Propriétés

IUPAC Name |

(2,6-diethylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-3-8-6-5-7-9(4-2)10(8)12-11/h5-7,12H,3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKQVIJPMZIQDSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396652 | |

| Record name | (2,6-diethylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84828-07-9 | |

| Record name | (2,6-diethylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.